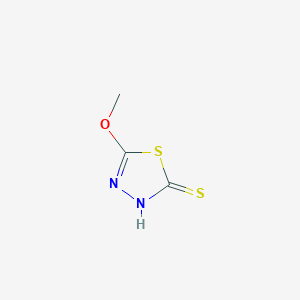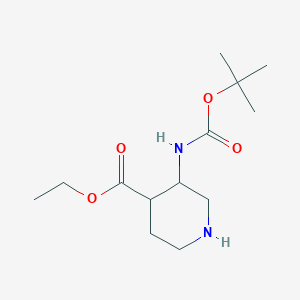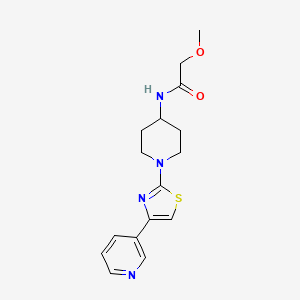
5-Méthoxy-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-substituted 1,3,4-thiadiazole-5-thiol compounds, including those based on hydrazide of 3-methoxyphenoxyacetic acid, has been explored through methods like SH-alkylation, aminomethylation, and cyanoethylation. These approaches allow for the generation of a diverse array of derivatives with potential pharmacophore groups (Hovsepyan et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been elucidated using techniques such as UV, IR, 1H NMR, 13C NMR spectroscopies, and elemental analysis. These studies confirm the structural integrity of the thiadiazole core and the positioning of the methoxy group, which influence the compound's physical and chemical properties (Gür et al., 2017).
Chemical Reactions and Properties
1,3,4-Thiadiazole derivatives exhibit a range of chemical reactions, including those leading to the formation of 4-amino-3,5-substituted 4Н-1,2,4-triazoles and acyl hydrazides. These reactions are pivotal for further functionalization of the thiadiazole core and the development of compounds with enhanced chemical properties (Hovsepyan et al., 2016).
Physical Properties Analysis
The liquid crystalline properties of 2,5-diaryl-1,3,4-thiadiazole derivatives, influenced by peripheral n-alkoxy chains, have been explored. These studies reveal the potential for creating materials with tunable mesomorphic properties, opening avenues for applications in displays and other optoelectronic devices (Han et al., 2009).
Chemical Properties Analysis
Investigations into the chemical properties of 1,3,4-thiadiazole derivatives have demonstrated their utility as corrosion inhibitors, showcasing the compound's ability to form protective layers on metal surfaces. This property is particularly relevant for materials science and engineering applications, where corrosion resistance is of paramount importance (Attou et al., 2020).
Applications De Recherche Scientifique
Activité antifongique
Le 5-Méthoxy-1,3,4-thiadiazole-2-thiol a démontré des propriétés antifongiques prometteuses. Des chercheurs ont évalué son efficacité contre divers agents pathogènes fongiques, notamment Gibberella zeae, Botryosphaeria dothidea, Phomopsis sp., Phytophthora infestans et Thanatephorus cucumeris. L'activité antifongique du composé pourrait avoir des applications pratiques en agriculture, en pharmacie et en protection de l'environnement .
Développement de pesticides
En raison de sa structure chimique unique, le this compound a été étudié comme pesticide potentiel. Les chercheurs étudient son efficacité dans la lutte contre les ravageurs et les maladies des plantes. Son mode d'action et sa sélectivité en font un candidat intéressant pour la gestion durable des ravageurs .
Études d'inhibition enzymatique
Ce composé a été étudié comme inhibiteur d'enzymes spécifiques. Des chercheurs ont exploré son interaction avec des enzymes impliquées dans divers processus biologiques. La compréhension de ses effets inhibiteurs peut conduire au développement de nouveaux agents thérapeutiques .
Synthèse de colorants azoïques
Le this compound sert de bloc de construction dans la synthèse de colorants azoïques. Ces colorants trouvent des applications dans les textiles, les cosmétiques et d'autres industries. Le groupement soufré unique du composé contribue à la couleur et à la stabilité de ces colorants .
Antibiotiques céphalosporines
Il est intéressant de noter que ce composé a été incorporé dans la synthèse d'antibiotiques céphalosporines. Les céphalosporines sont essentielles dans le traitement des infections bactériennes. Les chercheurs explorent le potentiel des céphalosporines dérivées du this compound pour une activité antibactérienne améliorée .
Spectroscopie Raman à renforcement de surface (SERS)
Des chercheurs ont étudié le comportement d'adsorption du this compound sur les nanocolloïdes d'argent. La compréhension de son interaction avec les surfaces métalliques est cruciale pour les applications en SERS. Le rôle du composé dans l'amélioration des signaux Raman fournit des informations pour le développement de capteurs et la détection de traces .
Safety and Hazards
This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 5-Methoxy-1,3,4-thiadiazole-2-thiol are not mentioned, 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and are being explored for various applications .
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been found to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
For instance, they can disrupt DNA replication processes, which can inhibit the growth of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can lead to the inhibition of cell growth and proliferation, affecting various downstream effects.
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This inhibition can lead to the cessation of cell growth and proliferation.
Action Environment
They can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Analyse Biochimique
Biochemical Properties
It is known that thiadiazole derivatives have shown potential as anticancer agents . The 1,3,4-substituted-thiadiazole moiety plays a significant role in bonding and hydrophobic interaction with key amino acid residues .
Cellular Effects
5-Methoxy-1,3,4-thiadiazole-2-thiol has shown cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Molecular Mechanism
Molecular modeling studies have spotlighted the anchoring role of 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 132-133 degrees Celsius .
Propriétés
IUPAC Name |
5-methoxy-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS2/c1-6-2-4-5-3(7)8-2/h1H3,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUILDQPKPPMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37158-90-0 |
Source


|
| Record name | 5-methoxy-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2486401.png)
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2486402.png)


![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)



![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)



![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
